3-Benzyl-2,4-dihydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87941-69-3 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
3-benzyl-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C14H12O4/c15-12-7-6-10(14(17)18)13(16)11(12)8-9-4-2-1-3-5-9/h1-7,15-16H,8H2,(H,17,18) |
InChI Key |
OEUKLGGHRHDBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2O)C(=O)O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Benzyl 2,4 Dihydroxybenzoic Acid
Retrosynthetic Analysis and Key Synthetic Intermediates
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Benzyl-2,4-dihydroxybenzoic acid, the analysis involves two primary disconnections.
The first logical disconnection is the C-C bond between the aromatic ring and the benzyl (B1604629) group at the C3 position. This suggests a precursor molecule of 2,4-dihydroxybenzoic acid and a benzylating agent. The second key disconnection targets the carboxyl group (–COOH) from the aromatic ring, a transformation commonly achieved via carboxylation reactions. This leads back to the fundamental starting material, resorcinol (B1680541) (1,3-dihydroxybenzene).
Based on this analysis, the key synthetic intermediates are identified as:
Resorcinol: The primary building block for the aromatic scaffold.
2,4-Dihydroxybenzoic acid (β-resorcylic acid): The core dihydroxybenzoic acid structure before benzylation.
β-Resorcylaldehyde (2,4-dihydroxybenzaldehyde): An alternative intermediate that can be oxidized to form the carboxylic acid.
Established Synthetic Routes to Dihydroxybenzoic Acid Scaffolds
The synthesis of the 2,4-dihydroxybenzoic acid core is a critical step. Several established methods are available, primarily revolving around the carboxylation of resorcinol.
Kolbe-Schmitt Reaction and Derivatives for 2,4-Dihydroxybenzoic Acid
The Kolbe-Schmitt reaction is a well-established industrial method for the synthesis of hydroxybenzoic acids. researchgate.net It involves the nucleophilic addition of a phenoxide to carbon dioxide. wikipedia.org In the case of 2,4-dihydroxybenzoic acid, resorcinol is first treated with a base to form the corresponding phenoxide, which then reacts with carbon dioxide under pressure and heat. researchgate.netwikipedia.org The reaction is typically followed by acidification to yield the final product. youtube.com
While the traditional Kolbe-Schmitt reaction often requires high pressures and temperatures, modifications have been developed to proceed under milder conditions. researchgate.netyoutube.com For di- and trihydric phenols like resorcinol, the reaction can proceed more conveniently than with monohydric phenols. youtube.com The choice of base is crucial; potassium salts like potassium bicarbonate are often favored over sodium salts. sciencemadness.org Kinetic studies have shown that the concentration of potassium bicarbonate and the reaction temperature are key factors influencing the reaction rate and yield. researchgate.net
Recent advancements have explored methods like ultrasonication and the use of supercritical carbon dioxide to improve reaction efficiency and reduce the need for harsh conditions. researchgate.net One innovative approach involves reacting resorcinol with sodium methoxide (B1231860) in methanol (B129727) and then treating the resulting sodium salt with supercritical carbon dioxide, achieving yields as high as 91%. google.com
Table 1: Selected Conditions for the Kolbe-Schmitt Synthesis of 2,4-Dihydroxybenzoic Acid
| Base | Solvent | Temperature | Pressure | Yield | Reference |
| Sodium Bicarbonate | Water | 95-100°C, then 130°C | Atmospheric | Not specified | youtube.com |
| Potassium Bicarbonate | Water | 95°C, then reflux | Atmospheric | ~24-39% | sciencemadness.org |
| Potassium Carbonate | Water | 95-105°C | 5 atm CO2 | 96.7% | google.com |
| Sodium Methoxide | Methanol | 70°C | 9 MPa | 91% | google.com |
Methods for Introducing the Benzyl Moiety at the C3 Position
The final key transformation is the attachment of the benzyl group to the C3 position of the 2,4-dihydroxybenzoic acid scaffold. This C-alkylation of a highly activated phenol (B47542) ring presents challenges, including regioselectivity and the potential for O-alkylation.
Electrophilic Aromatic Substitution Strategies
The Friedel-Crafts reaction is a classic method for the alkylation of aromatic rings. nih.govrsc.org In this context, a Friedel-Crafts benzylation would involve reacting 2,4-dihydroxybenzoic acid with a benzylating agent, such as benzyl chloride, in the presence of a Lewis acid catalyst. ethz.ch
However, several challenges exist:
Regioselectivity: The hydroxyl and carboxyl groups on the ring direct incoming electrophiles. The two hydroxyl groups are strongly activating and ortho-, para-directing. libretexts.org This would favor substitution at positions 3 and 5. Achieving selective benzylation at only the C3 position would require careful control of reaction conditions.
O-Alkylation vs. C-Alkylation: The phenolic hydroxyl groups are also nucleophilic and can compete with the aromatic ring, leading to the formation of benzyl ethers (O-alkylation) as side products.
Catalyst Inhibition: The Lewis acid catalyst can complex with the lone pairs of the hydroxyl groups and the carboxyl group, potentially deactivating the catalyst.
Recent studies on the regioselective alkylation of similar structures, like 2,4-dihydroxybenzaldehyde, have shown that the choice of base and solvent can significantly influence the outcome, favoring alkylation at the 4-position hydroxyl group. nih.govnih.gov Achieving C3 benzylation would likely require protecting the hydroxyl groups and the carboxylic acid before attempting the Friedel-Crafts reaction.
Palladium-Catalyzed Coupling Reactions for Benzyl Attachment
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for forming C-C bonds. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct, site-selective modification of aromatic rings. rsc.org
Specifically, palladium-catalyzed ortho-C-H functionalization of phenols is a promising strategy. rsc.orgacs.org These reactions often use a directing group to guide the catalyst to a specific C-H bond. In the case of 2,4-dihydroxybenzoic acid, one of the hydroxyl groups could potentially act as an endogenous directing group, facilitating benzylation at the adjacent C3 position. nih.gov
Another approach is the palladium-catalyzed benzylation of phenols using benzyl carbonates as the benzylating agent. organic-chemistry.org This method operates under neutral conditions and avoids the harsh Lewis acids of Friedel-Crafts reactions, potentially offering better functional group tolerance. While these methods have been applied to a range of phenols, their specific application to the C3-benzylation of 2,4-dihydroxybenzoic acid would require further investigation to optimize for regioselectivity and yield.
Novel Synthetic Approaches and Catalyst Systems
The synthesis of dihydroxybenzoic acids often relies on classical methods such as the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. For instance, 2,4-dihydroxybenzoic acid can be prepared from resorcinol. researchgate.netchemicalbook.comyoutube.com Modern advancements in this area focus on improving reaction conditions and catalyst efficiency.
Innovations in the synthesis of related benzoic acid derivatives include the use of supercritical carbon dioxide as both a reactant and a solvent, which can offer a more environmentally friendly approach. researchgate.net Furthermore, the development of novel catalyst systems is a continuous area of research. For example, in the synthesis of other benzoic acid analogues, various catalysts, including metal-based systems and enzymes, have been explored to enhance reaction rates and selectivity. researchgate.net
Stereochemical Control and Regioselectivity in Synthesis
Achieving specific regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds. In the case of dihydroxybenzoic acids, the position of carboxylation or other substitutions is influenced by the directing effects of the hydroxyl groups and the reaction conditions employed. For example, in the Kolbe-Schmitt synthesis of 2,4-dihydroxybenzoic acid from resorcinol, the carboxylation preferentially occurs at the 2-position due to the activating and directing effects of the two hydroxyl groups. youtube.com
For the hypothetical synthesis of this compound, achieving regioselective benzylation at the C-3 position would be a significant synthetic hurdle. The hydroxyl groups at C-2 and C-4 strongly activate the ring towards electrophilic substitution, primarily at the positions ortho and para to them. Therefore, direct benzylation of 2,4-dihydroxybenzoic acid would likely lead to a mixture of products. Selective protection of the hydroxyl groups and the carboxylic acid function would be a necessary strategy to direct the benzyl group to the desired position. Research on the regioselective protection of similar molecules, such as 3,4-dihydroxybenzaldehyde, has been reported and could provide insights for future synthetic designs. mdpi.com
Analytical Techniques for Reaction Monitoring and Product Confirmation
A suite of analytical techniques is essential for monitoring the progress of a chemical reaction and for confirming the structure and purity of the final product. For compounds related to this compound, the following methods are commonly employed:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a reaction mixture. helixchrom.comhelixchrom.comnih.gov Different column chemistries and mobile phases can be optimized to achieve separation of starting materials, intermediates, and the final product. For dihydroxybenzoic acid isomers, mixed-mode chromatography has been shown to be effective. helixchrom.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. fu-berlin.denist.govmassbank.eu Techniques such as electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for analysis.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups would be expected in the IR spectrum of this compound.
Table 1: Analytical Techniques for Dihydroxybenzoic Acid Analogues
| Analytical Technique | Application | Relevant Findings for Related Compounds |
| HPLC | Separation and quantification | Isocratic and gradient methods developed for dihydroxybenzoic acid isomers. helixchrom.comhelixchrom.comnih.gov |
| NMR Spectroscopy | Structural elucidation | ¹H and ¹³C NMR data available for various dihydroxybenzoic acids. hmdb.carsc.orgresearchgate.netchemicalbook.comchemicalbook.com |
| Mass Spectrometry | Molecular weight and fragmentation analysis | Mass spectral data available for dihydroxybenzoic acids under electron ionization. fu-berlin.denist.govmassbank.eu |
| IR Spectroscopy | Functional group identification | Characteristic stretching frequencies for -OH, C=O, and aromatic C-H bonds. |
Green Chemistry Principles in the Synthesis of Benzoic Acid Analogues
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of benzoic acid and its analogues, several green approaches have been explored. google.com These include:
Use of Renewable Feedstocks: Exploring biosynthetic routes or utilizing starting materials derived from renewable sources.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. researchgate.netgoogle.com
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
The application of these principles to the potential synthesis of this compound would involve careful selection of starting materials, solvents, and catalysts to create a more sustainable and environmentally friendly process.
Chemical Reactivity and Derivatization of 3 Benzyl 2,4 Dihydroxybenzoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters and amides, or its complete removal through decarboxylation.
The carboxylic acid moiety can be readily converted into esters and amides, which are crucial for creating conjugates with other molecules.
Esterification: The formation of an ester from a carboxylic acid and an alcohol, known as Fischer esterification, is a fundamental transformation. masterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process, typically driven to completion by using the alcohol as a solvent or by removing the water byproduct. masterorganicchemistry.com For 3-Benzyl-2,4-dihydroxybenzoic acid, this reaction allows for the attachment of various alkyl or aryl groups, modifying the compound's solubility and electronic properties. Benzyl (B1604629) esters of hydroxybenzoic acids, for instance, can be prepared by reacting the acid with benzyl chloride in the presence of a base. google.com
Amidation: The synthesis of amides from this compound typically requires activation of the carboxylic acid. This can be achieved by converting it to a more reactive species, such as an acyl chloride, or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). mdpi.com These activated intermediates then readily react with primary or secondary amines to form a stable amide bond. This strategy is widely used in the synthesis of natural phenol (B47542) amides and other bioactive conjugates. mdpi.com In biological systems, a similar conjugation occurs between hydroxybenzoic acids and amines, often involving the formation of a Coenzyme A (CoA) thioester to activate the carboxylic acid before reaction with an amine like tyramine (B21549) or tryptamine. jmb.or.kr
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl Ester | masterorganicchemistry.com |
| Benzylation | Benzyl Chloride, Base (e.g., N,N-diisopropylethylamine) | Benzyl Ester | google.com |
| Amidation (via coupling) | Amine (R-NH₂), Coupling Agent (e.g., DCC, DIC) | Amide | mdpi.com |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for hydroxybenzoic acids, particularly those with hydroxyl groups at the ortho and para positions. google.com The process is typically performed by heating the acid, often in the presence of a catalyst. For related compounds like 4-hydroxybenzoic acid, palladium complexes have been shown to be highly effective catalysts for this transformation. rsc.org The decarboxylation of 2,4-dihydroxybenzoic acid and its derivatives would yield resorcinol-type compounds (1,3-dihydroxybenzenes). In the case of this compound, this reaction would produce 2-benzylresorcinol. The reaction mechanism can be influenced by pH, with enzymatic decarboxylation of similar compounds occurring under specific pH conditions. nih.gov
Reactivity of the Phenolic Hydroxyl Groups (2,4-positions)
The two phenolic hydroxyl groups exhibit different reactivity profiles, allowing for selective chemical modifications. This difference is primarily due to the intramolecular hydrogen bond between the 2-hydroxyl and the adjacent carboxylic acid group.
The differential reactivity of the hydroxyl groups at the C-2 and C-4 positions enables regioselective synthesis.
Alkylation: The 4-hydroxyl group is generally more susceptible to alkylation than the 2-hydroxyl group. This selectivity is attributed to the reduced availability of the 2-hydroxyl group, which is engaged in a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. nih.govresearchgate.netmdpi.com This effect has been well-documented in the regioselective alkylation of similar structures like 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, where alkylation occurs preferentially at the 4-position. nih.govmdpi.com Using a base such as cesium bicarbonate (CsHCO₃) in a polar aprotic solvent can efficiently generate the 4-O-alkylated product while minimizing the formation of bis-alkylated byproducts. nih.gov
Acylation: Similar to alkylation, the acylation of the phenolic hydroxyls can also be directed selectively. The 4-OH group is expected to be more reactive towards acylating agents than the hydrogen-bonded 2-OH group. Patent literature describes the acylation of 2,4-dihydroxybenzoic acid itself, suggesting that this transformation is a viable pathway for producing mono- and di-acylated derivatives. google.com
| Reaction Type | Position | Rationale for Selectivity | Typical Reagents | Reference |
|---|---|---|---|---|
| Alkylation | 4-OH | 2-OH is deactivated by intramolecular H-bonding with the ortho-carbonyl group. | Alkyl Halide, CsHCO₃, Acetonitrile | nih.gov |
| Acylation | 4-OH | 2-OH is sterically and electronically deactivated by H-bonding. | Acyl Halide or Anhydride, Base | google.com |
The presence of multiple oxygen-containing functional groups makes this compound a potential chelating agent. The arrangement of the 2-hydroxyl and the carboxylic acid group forms a salicylic (B10762653) acid-like motif, which is a well-known bidentate ligand for a variety of metal ions. Furthermore, compounds containing ortho-dihydroxy (catechol) groups are potent metal chelators, particularly for iron (III). nih.govresearchgate.net While this compound is a resorcinol (B1680541) derivative, the combined presence of the hydroxyls and the carboxylate allows it to form stable coordination complexes. Dihydroxybenzoic acid derivatives have been shown to form hexa-coordinated complexes with iron(III) and to bind other biologically relevant metal ions like copper. nih.govresearchgate.net The anti-inflammatory and antioxidant properties of some dihydroxybenzoic acids are linked to their ability to chelate iron. nih.gov
Transformations Involving the Benzyl Side Chain
The benzyl group is not merely a passive substituent; its benzylic carbon is a site of specific reactivity. The C-H bonds on the carbon atom adjacent to the benzene (B151609) ring are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org
Two primary reactions occur at this benzylic position:
Benzylic Oxidation: Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can fully oxidize the benzylic carbon to a carboxylic acid. masterorganicchemistry.comyoutube.com This reaction requires the presence of at least one benzylic hydrogen atom. libretexts.orglibretexts.org Applying this to this compound would cleave the benzyl C-C bond and transform the benzyl group into a carboxyl group, yielding 2,4-dihydroxyisophthalic acid (2,4-dihydroxybenzene-1,3-dicarboxylic acid).
Benzylic Bromination: Free-radical bromination using N-Bromosuccinimide (NBS) in the presence of light or a radical initiator selectively introduces a bromine atom at the benzylic position. masterorganicchemistry.com This reaction would convert the benzyl group into a (bromophenyl)methyl group. The resulting benzylic bromide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions. youtube.com
Modifications of the Phenyl Ring on the Benzyl Group
The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. The substitution pattern is primarily dictated by the directing effect of the methylene (B1212753) bridge, which behaves as a weak activating, ortho-, para-directing group. However, the specific reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity of these transformations.
Common electrophilic substitution reactions that can be envisaged for the benzyl portion of the molecule include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which would be expected to yield a mixture of ortho- and para-nitro substituted derivatives. Similarly, halogenation with elemental halogens in the presence of a Lewis acid catalyst would introduce halogen atoms at the ortho and para positions.
It is important to note that while these reactions are well-established for simple benzyl-substituted aromatic compounds, their application to this compound requires careful consideration of the reactivity of the dihydroxybenzoic acid core. The electron-rich nature of the resorcinol-like ring makes it highly susceptible to electrophilic attack and oxidation, potentially leading to undesired side reactions. Therefore, protection of the hydroxyl and carboxylic acid functionalities may be necessary prior to attempting modifications on the benzyl group's phenyl ring.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Benzyl Group
| Reaction | Reagents and Conditions | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrobenzyl)-2,4-dihydroxybenzoic acid and 3-(2-Nitrobenzyl)-2,4-dihydroxybenzoic acid |
| Bromination | Br₂, FeBr₃ | 3-(4-Bromobenzyl)-2,4-dihydroxybenzoic acid and 3-(2-Bromobenzyl)-2,4-dihydroxybenzoic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(4-Acetylbenzyl)-2,4-dihydroxybenzoic acid and 3-(2-Acetylbenzyl)-2,4-dihydroxybenzoic acid |
Note: The listed products are based on general principles of electrophilic aromatic substitution. The dihydroxybenzoic acid moiety may require protection to achieve the desired selectivity.
Side-Chain Oxidation or Reduction
The methylene bridge connecting the two aromatic rings is a benzylic position and, as such, represents a key site for oxidative and reductive transformations.
Oxidation:
The benzylic carbon in alkylbenzenes is susceptible to oxidation by strong oxidizing agents. libretexts.orglibretexts.org When a compound with an alkyl group on an aromatic ring is treated with a potent oxidizing agent like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), the benzylic carbon is oxidized to a carboxylic acid. libretexts.orglibretexts.orgyoutube.comleah4sci.com For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. libretexts.orglibretexts.orglumenlearning.com In the case of this compound, the entire benzyl group would be cleaved, leading to the formation of a tricarboxylic acid derivative, or potentially undergo more complex rearrangements and degradation depending on the reaction conditions, given the presence of the activating hydroxyl groups. The harsh conditions typically required for side-chain oxidation might not be compatible with the sensitive dihydroxybenzoic acid core.
Reduction:
While the benzylic methylene group is already in a reduced state, the carboxylic acid and the aromatic rings can be targeted for reduction. Catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst, could potentially reduce the benzyl group's phenyl ring to a cyclohexyl ring. However, this reaction often requires high pressure and temperature, and the dihydroxybenzoic acid ring may also be susceptible to reduction under these conditions.
A more selective reduction would target the carboxylic acid group. Conversion of the carboxylic acid to an ester, followed by reduction with a hydride reagent like lithium aluminium hydride (LiAlH₄), would yield the corresponding alcohol, 3-benzyl-2,4-dihydroxybenzyl alcohol. It is crucial to note that LiAlH₄ can also reduce esters and other carbonyl functionalities. A patent for the preparation of 3,5-dihydroxybenzyl alcohol describes a similar reduction of a dihydroxybenzoic acid ester using a Lewis acid and a borohydride. google.com
Table 2: Potential Side-Chain and Functional Group Redox Reactions
| Reaction Type | Reagents and Conditions | Expected Product |
| Side-Chain Oxidation | KMnO₄, heat | Complex mixture, potential for ring cleavage |
| Carboxylic Acid Reduction | 1. Esterification (e.g., CH₃OH, H⁺) 2. LiAlH₄, THF | 3-Benzyl-2,4-dihydroxybenzyl alcohol |
| Aromatic Ring Hydrogenation | H₂, Rh/C, high pressure | 3-(Cyclohexylmethyl)-2,4-dihydroxybenzoic acid (potential for over-reduction) |
Scaffold Diversification through Functional Group Interconversions
The carboxylic acid and the two phenolic hydroxyl groups on the 2,4-dihydroxybenzoic acid core are prime targets for functional group interconversions, enabling the synthesis of a wide range of derivatives such as esters, ethers, and amides. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.
Esterification and Amide Formation:
The carboxylic acid can be readily converted into esters through Fischer esterification with various alcohols in the presence of an acid catalyst. Alternatively, reaction with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of an alcohol or amine, can produce esters and amides, respectively, under milder conditions. For example, a study on the synthesis of benzoylthioureido phenyl derivatives utilized the carboxylic acid functionality to form amide linkages. sielc.com
Etherification:
The phenolic hydroxyl groups can be converted to ethers via the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an alkyl halide. Regioselectivity between the two hydroxyl groups can be an issue. The hydroxyl group at the 4-position is generally more nucleophilic and less sterically hindered than the one at the 2-position, which is chelated to the carboxylic acid via an intramolecular hydrogen bond. This difference in reactivity can be exploited for selective mono-alkylation at the 4-position under carefully controlled conditions. Research on the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones has shown that the 4-hydroxy group is preferentially alkylated. nih.gov
The derivatization of the hydroxyl groups can also be achieved under acidic conditions. For instance, benzyl ethers can be formed using benzyl trichloroacetimidate (B1259523) in the presence of an acid catalyst. organic-chemistry.org
Table 3: Scaffold Diversification via Functional Group Interconversion
| Functional Group Targeted | Reaction | Reagents and Conditions | Product Class |
| Carboxylic Acid | Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Esters |
| Carboxylic Acid | Amide Formation | 1. SOCl₂ or Oxalyl Chloride 2. R₂NH | Amides |
| Phenolic Hydroxyls | Etherification | R-X (e.g., R-Br, R-I), K₂CO₃, Acetone | Ethers |
| Carboxylic Acid & Phenolic Hydroxyls | Acylation | Acetic Anhydride, Pyridine | Acetyl Esters |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
1H and 13C NMR for Comprehensive Structural Assignment
For 3-Benzyl-2,4-dihydroxybenzoic acid, ¹H NMR would identify all unique proton environments. The aromatic protons on both the resorcylic acid and benzyl (B1604629) rings would appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. The methylene (B1212753) protons of the benzyl group would likely appear as a singlet, while the hydroxyl and carboxylic acid protons would present as broad singlets, the positions of which can be concentration and solvent dependent.
¹³C NMR spectroscopy would complement this by detecting all unique carbon atoms. The spectrum would show distinct signals for the carboxyl carbon, the quaternary carbons (including those bonded to hydroxyl groups and the benzyl substituent), and the protonated aromatic carbons.
Hypothetical NMR Data for this compound
| ¹H NMR | ¹³C NMR |
| Atom No. | Hypothetical Shift (ppm) |
| H-5 | Aromatic region |
| H-6 | Aromatic region |
| Benzyl (CH₂) | Alkyl region |
| Benzyl (Aryl) | Aromatic region |
| 2-OH | Variable |
| 4-OH | Variable |
| COOH | Variable |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between adjacent aromatic protons on the resorcylic acid ring and within the benzyl group's aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. For this compound, it would be crucial for confirming the position of the benzyl group by showing a correlation from the methylene (CH₂) protons to the C-3 carbon of the dihydroxybenzoic acid ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. The O-H stretching vibrations of the carboxylic acid and phenolic hydroxyl groups would appear as a broad band. The C=O stretch of the carboxylic acid would be a strong, sharp peak. The C=C stretching vibrations of the aromatic rings and C-O stretching of the phenols would also be present.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the aromatic ring and C-C backbone vibrations.
Hypothetical Vibrational Spectroscopy Data
| Functional Group | Hypothetical IR Frequency (cm⁻¹) |
| O-H Stretch (Phenol & Carboxylic Acid) | 3500-2500 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Carboxylic Acid) | 1700-1650 |
| C=C Stretch (Aromatic) | 1620-1450 |
| C-O Stretch (Phenol) | 1260-1180 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₄H₁₂O₄), the expected exact mass would be calculated and compared to the experimental value.
Fragmentation analysis within the mass spectrometer provides further structural information. The molecule would likely fragment in predictable ways, such as the loss of a water molecule (H₂O), carbon dioxide (CO₂), or the cleavage of the benzyl group, leading to a prominent fragment ion.
Computational Chemistry and Molecular Modeling of 3 Benzyl 2,4 Dihydroxybenzoic Acid
Molecular Dynamics (MD) Simulations
Intermolecular Interactions and Aggregation Behavior
The intermolecular interactions of 3-Benzyl-2,4-dihydroxybenzoic acid are primarily governed by the functional groups present in its structure: the carboxylic acid group, the two hydroxyl groups, and the benzyl (B1604629) group. These groups allow for a variety of non-covalent interactions that influence its aggregation behavior in different environments.
Hydrogen bonding is a key factor in the molecular association of dihydroxybenzoic acids. researchgate.net The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimeric structures, a common feature in the solid state of carboxylic acids. researchgate.net Furthermore, the hydroxyl groups can participate in intramolecular hydrogen bonding with the adjacent carboxyl group and intermolecularly with neighboring molecules. The arrangement of hydroxyl groups on the benzene (B151609) ring significantly affects the propensity of dihydroxybenzoic acids to form different solid phases when crystallized from solution. researchgate.net
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in solution. By using force fields like the General Amber Force Field (GAFF), it is possible to model the molecule's interactions with explicit solvent molecules and predict its aggregation tendencies. researchgate.net Such simulations can reveal the preferred conformations and the dynamics of intermolecular associations.
In Silico Prediction of Chemical Reaction Pathways and Mechanisms
Computational methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. Density Functional Theory (DFT) is a powerful quantum chemical method used to study the electronic structure and reactivity of molecules. nih.gov
Key electronic parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
The reaction of hydroxyl radicals with 2,4-dihydroxybenzoic acid has been studied, indicating the formation of phenoxyl and hydroxycyclohexadienyl radicals. nih.gov Similar radical-mediated reactions could be predicted for this compound, and computational models can help determine the relative stability of the possible radical intermediates.
Furthermore, in silico methods can be used to explore the reaction coordinates and transition states of various chemical transformations, such as oxidation, decarboxylation, or esterification. This allows for the prediction of the most likely reaction pathways and the calculation of activation energies, providing a theoretical basis for understanding its chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in the rational design of new molecules with enhanced potency and selectivity.
A QSAR model for a series of compounds including this compound would involve the calculation of various molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors can then be correlated with a measured biological activity using statistical methods.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For this compound, potential pharmacophoric features would include hydrogen bond donors (from the hydroxyl and carboxylic acid groups), hydrogen bond acceptors (from the carbonyl oxygen and hydroxyl oxygens), and an aromatic ring feature (from the benzyl and dihydroxybenzoyl moieties).
In the context of drug discovery, a 3D-QSAR model can be developed based on a pharmacophore hypothesis. For instance, a study on quinoline (B57606) derivatives as tubulin inhibitors generated a six-point pharmacophore model with three hydrogen bond acceptors and three aromatic ring features, which showed a high correlation between the predicted and actual biological activities (R² = 0.865). nih.gov A similar approach could be applied to a series of this compound analogues to guide the synthesis of new compounds with improved activity. The generated models can be validated through various statistical methods, including cross-validation (Q²) and Y-Randomization tests, to ensure their robustness and predictive power. nih.gov
The table below summarizes the key computational parameters often used in such studies.
| Computational Parameter | Description | Relevance to this compound |
| Intermolecular Interaction Energy | The energy associated with the non-covalent interactions between molecules. | Determines the stability of dimers and larger aggregates. |
| π-π Stacking Distance/Energy | The distance and interaction energy between two aromatic rings. | Influences the aggregation and crystal packing due to the benzyl group. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts reactivity towards electrophiles and nucleophiles. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies regions prone to electrophilic and nucleophilic attack. |
| Pharmacophore Features | Spatial arrangement of key functional groups (H-bond donors/acceptors, aromatic rings). | Defines the necessary features for biological activity. |
| QSAR Descriptors | Numerical representations of molecular properties (e.g., logP, molar refractivity). | Used to build predictive models of biological activity. |
Mechanistic Investigations of Biological Interactions in Vitro and Biochemical Focus
Structure-Activity Relationship (SAR) Studies for 3-Benzyl-2,4-dihydroxybenzoic Acid Analogues
The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies are instrumental in identifying the key molecular features responsible for its interactions with biological targets and in guiding the design of more potent and selective analogues.
Design and Synthesis of Analogues for Activity Optimization
The design and synthesis of analogues of this compound are guided by systematic modifications of its core structure. The primary objective is to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. The synthesis of these analogues often involves multi-step reaction sequences. For instance, the core 2,4-dihydroxybenzoic acid scaffold can be prepared, followed by the introduction of the benzyl (B1604629) group at the 3-position through a Friedel-Crafts-type reaction or other coupling methods. Modifications can be introduced at several key positions:
The Benzoic Acid Moiety : The carboxylic acid and the two hydroxyl groups are critical for binding to many biological targets through hydrogen bonding and electrostatic interactions. Esterification of the carboxylic acid or etherification of the hydroxyl groups can modulate the compound's polarity and cell permeability. researchgate.net
The Benzyl Group : The benzyl substituent plays a significant role in the molecule's interaction with hydrophobic pockets in target proteins. Modifications to the phenyl ring of the benzyl group, such as the introduction of electron-donating or electron-withdrawing groups (e.g., fluoro, chloro, methyl), can alter the electronic and steric properties, thereby influencing binding affinity. nih.govnih.gov
The Core Phenyl Ring : Altering the substitution pattern on the benzoic acid ring itself can lead to significant changes in activity.
The synthesis of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid, for example, has been explored to generate derivatives with antimicrobial and antiproliferative activities. mdpi.com This approach involves the condensation of 2,4-dihydroxybenzoic acid hydrazide with various aromatic aldehydes to create a library of analogues for screening. mdpi.com
| Analogue | Modification from this compound | Rationale for Synthesis |
| Analogue A | Esterification of the carboxylic acid group. | To increase lipophilicity and potentially improve cell membrane permeability. |
| Analogue B | Introduction of a nitro group on the benzyl ring. | To investigate the effect of a strong electron-withdrawing group on binding affinity. |
| Analogue C | Replacement of the benzyl group with a different hydrophobic moiety (e.g., a cyclohexyl group). | To probe the importance of the aromaticity of the benzyl group for biological activity. |
| Analogue D | Methylation of one or both hydroxyl groups. | To assess the role of specific hydroxyl groups in hydrogen bonding interactions. |
Positional Isomer Effects on Biological Activity
The specific arrangement of functional groups on the aromatic ring, known as positional isomerism, can have a profound impact on the biological activity of benzoic acid derivatives. nih.gov The relative positions of the hydroxyl, carboxyl, and benzyl groups in this compound are crucial for its interaction with target molecules.
Studies on other benzoic acid derivatives have demonstrated that the location of substituents significantly influences their antibacterial activity. nih.gov For instance, the position of a hydroxyl group on the benzoic ring can affect the compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation. nih.gov In the context of this compound, moving the benzyl group to a different position on the benzoic acid ring (e.g., to the 5- or 6-position) would likely alter the molecule's three-dimensional shape and its ability to fit into the binding site of a target protein.
Similarly, the relative positioning of the two hydroxyl groups is critical. The 2,4-dihydroxy substitution pattern creates a specific electronic environment and potential for chelation with metal ions, which can be important for certain biological activities, such as antioxidant or enzyme inhibitory effects. nih.gov Changing this to a 2,5- or 3,4-dihydroxy pattern would alter these properties and, consequently, the biological activity.
| Isomer | Structural Difference from this compound | Predicted Effect on Activity |
| 5-Benzyl-2,4-dihydroxybenzoic acid | Benzyl group at position 5. | Altered spatial arrangement of the hydrophobic benzyl group, potentially leading to a different binding mode or affinity. |
| 3-Benzyl-2,5-dihydroxybenzoic acid | Hydroxyl group at position 5 instead of 4. | Change in hydrogen bonding pattern and electronic properties, likely affecting target interaction. |
| 3-Benzyl-3,4-dihydroxybenzoic acid | Hydroxyl group at position 3 instead of 2. | Significant alteration of the molecule's overall geometry and chelating ability. |
Computational Approaches to Molecular Interactions with Biological Macromolecules
Computational methods are invaluable tools for understanding and predicting the interactions between small molecules like this compound and their biological targets at a molecular level. These approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.
Molecular Docking and Dynamics Simulations for Protein-Ligand Complexes
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. bohrium.com For this compound, docking studies can be employed to identify potential protein targets and to elucidate the key interactions that stabilize the protein-ligand complex. These simulations can reveal hydrogen bonds between the hydroxyl and carboxyl groups of the ligand and polar residues in the protein's active site, as well as hydrophobic interactions involving the benzyl group. researchgate.netdntb.gov.ua
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex. bohrium.comnih.govnih.gov MD simulations track the movements of atoms over time, allowing for an assessment of the stability of the binding pose predicted by docking. researchgate.netdntb.gov.ua These simulations can also reveal conformational changes in the protein upon ligand binding and provide insights into the thermodynamics of the interaction.
| Computational Method | Application to this compound | Information Gained |
| Molecular Docking | Predicting the binding mode to a target protein (e.g., an enzyme or receptor). | Identification of key interacting residues, binding affinity estimation (scoring). |
| Molecular Dynamics (MD) Simulation | Simulating the behavior of the protein-ligand complex over time. | Assessment of binding stability, identification of conformational changes, calculation of binding free energies. |
Rational Design of High-Affinity Ligands and Mimetics
The insights gained from SAR studies and computational modeling form the basis for the rational design of novel ligands and mimetics with improved affinity and selectivity. nih.gov By understanding which functional groups are essential for activity and how the molecule fits into its binding site, medicinal chemists can design new compounds that are optimized for interaction with the target.
For this compound, this could involve:
Scaffold Hopping : Replacing the benzoic acid core with a different chemical scaffold that maintains the key pharmacophoric features (i.e., the relative positions of the hydrogen bond donors/acceptors and the hydrophobic group). This can lead to the discovery of novel chemical classes with improved properties.
Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties but may offer advantages in terms of metabolism or toxicity. For example, the carboxylic acid could be replaced with a tetrazole group.
Fragment-Based Design : Using computational methods to identify small molecular fragments that bind to different sub-pockets of the target protein's active site. These fragments can then be linked together to create a larger, high-affinity ligand.
The ultimate goal of these rational design strategies is to develop compounds that are not only potent but also possess the necessary drug-like properties to be effective therapeutic agents.
Advanced Research Directions and Potential Applications in Chemical Biology
Development of 3-Benzyl-2,4-dihydroxybenzoic Acid as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound as such a probe is a promising research direction. The parent molecule, 2,4-dihydroxybenzoic acid, and its isomers are known to possess biological activities, including antimicrobial and antioxidant properties, and interact with various biological targets. mdpi.comnih.gov The introduction of the benzyl (B1604629) group confers unique physicochemical properties, notably an increase in lipophilicity compared to its parent compound.
This modification is critical for a chemical probe, as the benzyl group can engage in hydrophobic or π-stacking interactions within the binding sites of proteins, while the dihydroxybenzoic acid moiety can form hydrogen bonds. This dual-interaction capability could allow the molecule to serve as a structural scaffold for developing probes to investigate enzyme active sites, receptor binding pockets, and other protein-protein interactions.
Future research could focus on synthesizing fluorescently labeled or biotinylated derivatives of this compound. These modified versions would enable researchers to visualize the localization of the molecule within cells, identify its binding partners through pull-down assays, and elucidate its mechanism of action on a molecular level.
Integration into Prodrug Strategies or Targeted Delivery Systems (Conceptual)
Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy is often used to improve a drug's physicochemical properties, such as solubility or permeability, and to enhance its delivery to a specific site of action. benthamscience.comnih.gov The structure of this compound contains multiple functional groups—a carboxylic acid and two hydroxyls—that are ideal for chemical modification in prodrug design.
Conceptually, these groups could be masked with biocompatible moieties that are cleaved by specific enzymes (e.g., esterases) that are abundant in target tissues, such as tumors. nih.gov For instance, esterification of the carboxylic acid or hydroxyl groups could enhance membrane permeability.
| Functional Group | Potential Prodrug Modification | Activation Mechanism | Therapeutic Goal |
| Carboxylic Acid (-COOH) | Esterification (e.g., Alkyl, Aminoalkyl Ester) | Hydrolysis by esterases | Enhance lipophilicity, improve cell membrane permeation. nih.gov |
| Hydroxyl Groups (-OH) | Esterification (e.g., Acetate, Pivalate) | Hydrolysis by esterases | Mask polarity, improve oral absorption. |
| Both Groups | Co-drug with another therapeutic agent | Enzymatic or chemical cleavage | Synergistic effects, multi-target therapy. nih.gov |
Furthermore, this compound could be incorporated into targeted delivery systems. These systems, such as liposomes or polymeric nanoparticles, are designed to accumulate preferentially at a disease site. nih.govrsc.org The molecule could be encapsulated within these nanocarriers or chemically conjugated to their surface. nih.gov By attaching a targeting ligand (e.g., a peptide or antibody that recognizes a specific cell-surface receptor) to the delivery system, a high concentration of the compound can be delivered directly to the target cells, increasing efficacy and minimizing systemic exposure. nih.govgoogle.com
Biocatalytic Synthesis and Enzyme Engineering for Novel Derivative Production
While traditional chemical synthesis methods like the Kolbe-Schmitt reaction are used for producing hydroxybenzoic acids, they can have drawbacks such as low yields or harsh reaction conditions. researchgate.net Biocatalysis, the use of enzymes to perform chemical reactions, presents a green and highly specific alternative. Research into the biocatalytic synthesis of 2,4-dihydroxybenzoic acid is an emerging field. researchgate.net
This approach could be extended to this compound. Enzyme engineering could be employed to create novel biocatalysts with tailored specificities. For example, enzymes could be engineered to:
Perform Regioselective Benzylation: Modify an existing enzyme to specifically attach a benzyl group at the C3 position of a 2,4-dihydroxybenzoic acid precursor.
Accept Benzylated Substrates: Engineer enzymes involved in aromatic metabolism to accept benzylated phenols as substrates, leading to a biosynthetic pathway for the target molecule and its derivatives.
Generate Structural Analogs: Use a library of engineered enzymes to create a diverse range of derivatives by modifying the benzyl group or the benzoic acid core, facilitating structure-activity relationship (SAR) studies.
These biocatalytic methods would not only be more environmentally friendly but could also provide access to novel derivatives that are difficult to produce through conventional chemistry.
Role in Multi-Target Ligand Design and Polypharmacology
Polypharmacology is a paradigm in drug discovery that focuses on designing single chemical entities that can modulate multiple biological targets simultaneously. researchgate.net This approach is particularly valuable for treating complex multifactorial diseases like cancer or neurodegenerative disorders. The design of such multi-target ligands often involves merging pharmacophores from known inhibitors of different targets. nih.gov
The structure of this compound is well-suited for this strategy. It can be viewed as a molecular scaffold composed of two distinct regions:
The Dihydroxybenzoic Acid Moiety: This part of the molecule is a known structural motif in compounds with antioxidant, antimicrobial, and even enzyme-inhibiting properties. mdpi.comnih.gov It can serve as an anchor to bind to a primary target.
The Benzyl Group: This group can be readily functionalized. By adding different substituents to the phenyl ring of the benzyl group, it can be tailored to interact with a secondary target.
Modern computational methods, such as generative deep learning and iterative fragment-growing strategies, could be used to rationally design derivatives of this compound. nih.govfrontiersin.org These approaches can predict how modifications to the scaffold will affect binding to multiple targets, accelerating the discovery of potent and selective multi-target agents. researchgate.net
Exploration in Materials Science for Bio-Inspired Applications
Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. They have garnered significant interest for applications in gas storage, catalysis, and drug delivery. Dihydroxybenzoic acids are effective organic linkers for creating MOFs. researchgate.net
The introduction of a benzyl group to the 2,4-dihydroxybenzoic acid linker could profoundly influence the properties of the resulting MOF.
| Property | Influence of the Benzyl Group | Potential Application |
| Pore Environment | Increases hydrophobicity within the MOF channels. | Selective adsorption of nonpolar guest molecules or catalysis of reactions involving hydrophobic substrates. |
| Framework Structure | The bulky nature of the benzyl group can alter the topology and pore size of the framework. | Tunable materials for size-selective separation or controlled release of encapsulated therapeutic agents. |
| Functionalization | The benzyl ring provides a site for post-synthetic modification. | Creation of functional materials with specific catalytic sites or sensory capabilities. |
This strategy would allow for the rational design of bio-inspired materials where the structural and chemical environment of the pores is precisely controlled, opening doors for advanced applications in areas like targeted drug delivery, biocatalysis, and chemical sensing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
